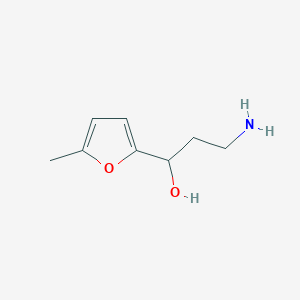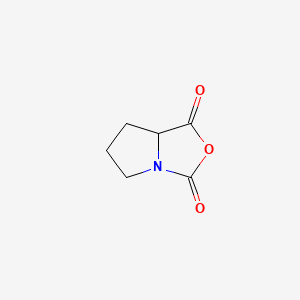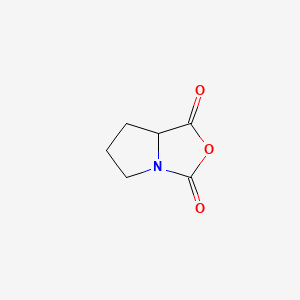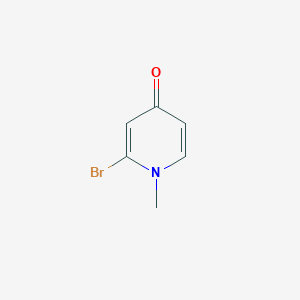![molecular formula C9H7N3 B12091788 2-methyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B12091788.png)
2-methyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile: is a heterocyclic compound with a fused pyrrolopyridine ring system. Its chemical structure consists of a pyrrole ring fused to a pyridine ring, with a methyl group at the 2-position and a cyano group (CN) at the 6-position. This compound exhibits interesting biological properties and has attracted attention in both medicinal chemistry and synthetic organic chemistry.
Vorbereitungsmethoden
Synthetic Routes:: Several synthetic routes exist for the preparation of 2-methyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile. One common approach involves the cyclization of appropriate precursors. For instance, a key intermediate can be synthesized by reacting 2-aminopyridine with an α,β-unsaturated nitrile compound. Subsequent cyclization under suitable conditions leads to the formation of the target compound.
Reaction Conditions:: The cyclization reaction typically requires mild acidic conditions or Lewis acid catalysts. Solvents such as acetonitrile or dichloromethane are commonly employed. The reaction temperature and duration depend on the specific synthetic protocol.
Industrial Production Methods:: While industrial-scale production methods are not widely reported, research efforts have focused on optimizing the synthetic routes to improve yield and scalability.
Analyse Chemischer Reaktionen
Reactivity:: 2-Methyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction of the cyano group can yield the corresponding amine.
Substitution: The cyano group can be replaced by other functional groups.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or Raney nickel.
Substitution: Nucleophilic substitution reactions using appropriate nucleophiles (e.g., amines, thiols).
Major Products:: The major products depend on the specific reaction conditions and substituents present. Oxidation leads to the N-oxide form, while reduction results in the corresponding amine derivative.
Wissenschaftliche Forschungsanwendungen
2-Methyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile has found applications in various fields:
Medicinal Chemistry: Researchers have explored its potential as a scaffold for designing FGFR (fibroblast growth factor receptor) inhibitors.
Biological Studies: Its derivatives have been evaluated for anticancer activity and inhibition of cell migration and invasion.
Industry: While not widely used industrially, its unique structure may inspire novel applications.
Wirkmechanismus
The exact mechanism of action for 2-methyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile remains an active area of research. It likely involves interactions with specific molecular targets, possibly related to FGFR signaling pathways.
Vergleich Mit ähnlichen Verbindungen
While there are related pyrrolopyridine derivatives, the specific uniqueness of 2-methyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile lies in its fused ring system and the presence of the methyl and cyano groups. Similar compounds include other pyrrolopyridines and related heterocycles .
Eigenschaften
Molekularformel |
C9H7N3 |
|---|---|
Molekulargewicht |
157.17 g/mol |
IUPAC-Name |
2-methyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile |
InChI |
InChI=1S/C9H7N3/c1-6-4-7-2-3-8(5-10)12-9(7)11-6/h2-4H,1H3,(H,11,12) |
InChI-Schlüssel |
SCUVFDAQEYVUQL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(N1)N=C(C=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![2-[4-Amino-3-[3-amino-6-(aminomethyl)oxan-2-yl]oxy-6-(ethylamino)-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol](/img/structure/B12091799.png)


